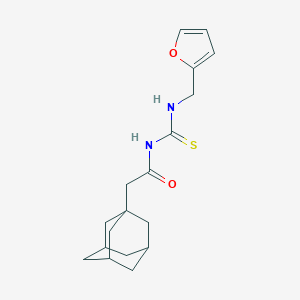![molecular formula C17H12FN5OS B251295 2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251295.png)
2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in the development of inflammation, tumors, or cancer cells. It may also act by modulating the activity of neurotransmitters in the brain, leading to potential therapeutic benefits in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of certain neurotransmitters. In vivo studies have also shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for research on 2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of this compound and its potential targets in various diseases. Another direction is to evaluate the safety and efficacy of this compound in animal models and clinical trials. Additionally, future studies can focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity.
合成法
The synthesis of 2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively in scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C17H12FN5OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-fluoro-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12FN5OS/c1-10-20-21-17-23(10)22-16(25-17)11-5-4-6-12(9-11)19-15(24)13-7-2-3-8-14(13)18/h2-9H,1H3,(H,19,24) |
InChIキー |
FJWBDOOKFQTNLJ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
